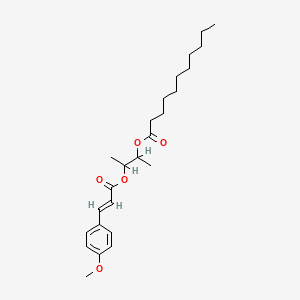
t-Butyloxycarbonyl-asparaginylproline benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyloxycarbonyl-asparaginylproline benzyl ester is a compound used in organic synthesis, particularly in peptide synthesis. It is a derivative of asparagine and proline, two amino acids, and is often used as a protecting group in peptide synthesis to prevent unwanted reactions at specific sites on the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyloxycarbonyl-asparaginylproline benzyl ester typically involves the protection of the amino group of asparagine with a tert-butyloxycarbonyl (Boc) group. This is followed by coupling with proline and subsequent esterification with benzyl alcohol. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, with the Boc group being used to protect the amino group during the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
t-Butyloxycarbonyl-asparaginylproline benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
t-Butyloxycarbonyl-asparaginylproline benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of t-Butyloxycarbonyl-asparaginylproline benzyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of asparagine, preventing unwanted side reactions during the synthesis process. The ester bond with benzyl alcohol provides stability and can be selectively cleaved under specific conditions to release the desired peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- t-Butyloxycarbonyl-asparagine methyl ester
- t-Butyloxycarbonyl-proline benzyl ester
- t-Butyloxycarbonyl-asparaginylglycine benzyl ester
Uniqueness
t-Butyloxycarbonyl-asparaginylproline benzyl ester is unique due to its specific combination of asparagine and proline, which provides distinct properties in peptide synthesis. The Boc group offers protection while the benzyl ester provides stability and ease of removal under mild conditions .
Propriétés
Numéro CAS |
35930-84-8 |
|---|---|
Formule moléculaire |
C21H29N3O6 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
benzyl (2S)-1-[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H29N3O6/c1-21(2,3)30-20(28)23-15(12-17(22)25)18(26)24-11-7-10-16(24)19(27)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H2,22,25)(H,23,28)/t15-,16-/m0/s1 |
Clé InChI |
RUWTZERCBURAOJ-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


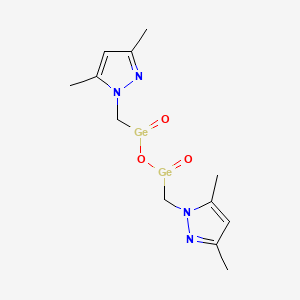
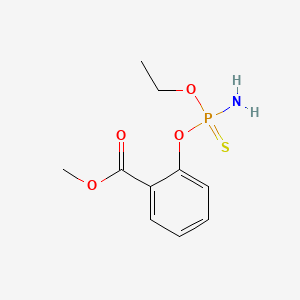





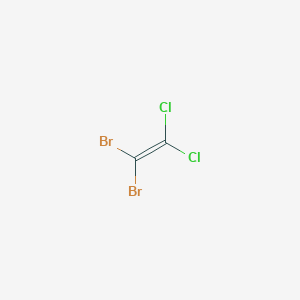
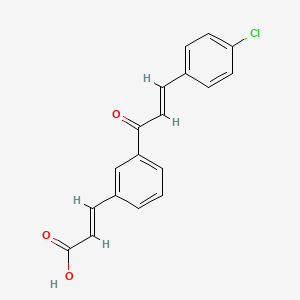

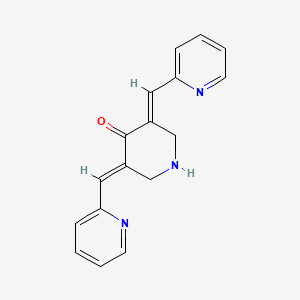

![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
